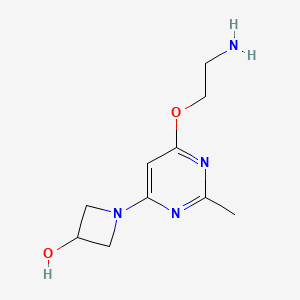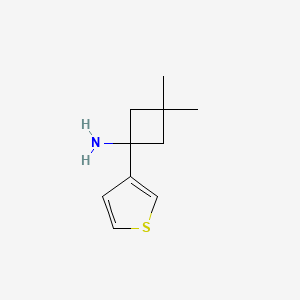
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine
Übersicht
Beschreibung
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine (DTCA) is an organic compound with a unique cyclic structure, which is composed of nitrogen, carbon, and sulfur. It is a heterocyclic compound that is used in a variety of scientific research applications, such as drug discovery, biochemistry, and pharmacology. DTCA has been studied for its potential medicinal benefits, as well as its role in biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Reactivity and Derivative Formation
Research has explored the reactivity of cyclobutane moieties, leading to the synthesis of various derivatives. In one study, the reactivity of a cyclobutane moiety in 1,3-dimethyl-5-methylenebarbituric acid dimer towards different nucleophiles was investigated, resulting in new derivatives prepared in good yields using various aliphatic amines, cyanide anion, and other nucleophiles. This exploration highlighted the potential of cyclobutane derivatives in creating diverse chemical structures, although the reaction with thiophenoxide and thiocyanate nucleophiles did not yield new products (Sweidan et al., 2017).
Dimerization and Structural Analysis
The dimerization of cyclobutane derivatives under the influence of ultraviolet light and heat has been another area of interest. For example, Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide undergoes dimerization to a cyclobutane under both conditions, showing the 'head-to-head' type with trans stereochemistry about the cyclobutane ring. Such studies offer insights into the photoreactivity and thermal stability of cyclobutane-containing compounds, which are relevant for understanding their behavior in various chemical contexts (Davies et al., 1977).
Application in Polymerization and Catalysis
Cyclobutane derivatives have found applications in polymerization processes and as catalysts. For instance, the first divalent ytterbium complex supported by a diaminobis(phenolate) ligand demonstrated the ability to react with PhNCO and PhCCH as a single electron-transfer reagent, yielding reduction coupling products and alkynide complexes. Such complexes are instrumental in ring-opening polymerization reactions, indicating the potential of cyclobutane derivatives in facilitating polymer synthesis and exploring new materials (Zhou et al., 2007).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using cyclobutane derivatives has been a significant focus, with studies demonstrating the preparation of aminocyclobutanes and cyclopropanes as important substructures in active compounds. The development of synthetic methods that produce polysubstituted aminocyclobutanes and aminocyclopropanes in a highly diastereo- and enantioselective manner showcases the importance of these structures in medicinal chemistry, offering pathways to novel drugs and therapies (Feng et al., 2019).
Wirkmechanismus
: Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link : X-MOL. (2017). Synthesis of Novel 3,3-Dimethyl-1-(pyridin-3-yl) butan-2-one. Link : FJPS. (2020). A brief review of the biological potential of indole derivatives. Link : Benchchem. (n.d.). Buy 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine | 2097963-75-0. Link : Chem960. (n.d.). This compound | 2097963-75-0. Link
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-thiophen-3-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(2)6-10(11,7-9)8-3-4-12-5-8/h3-5H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTJFTTWLYWZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CSC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)
![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)
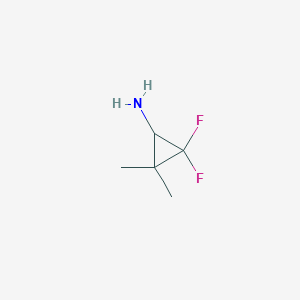
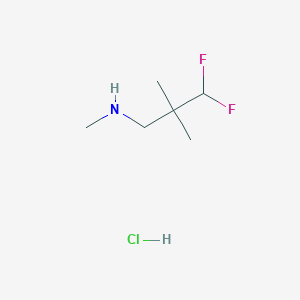
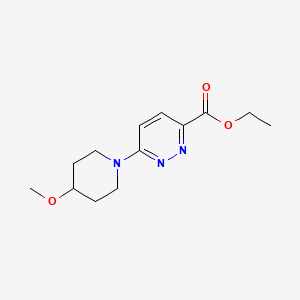
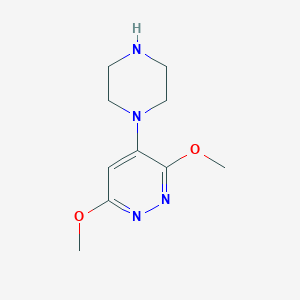
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
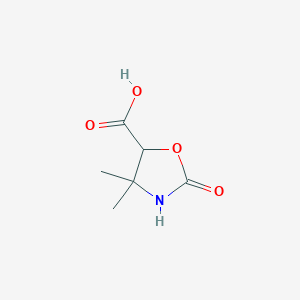
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)

